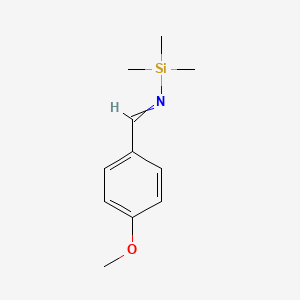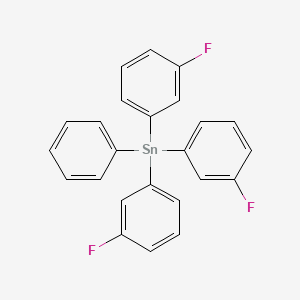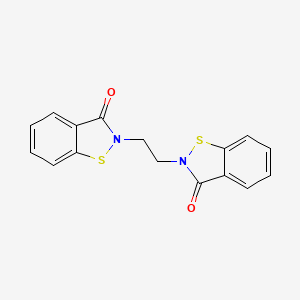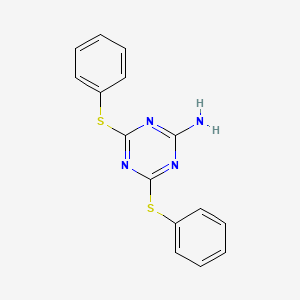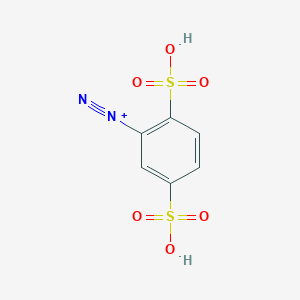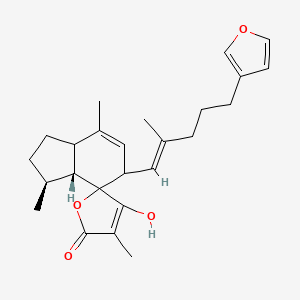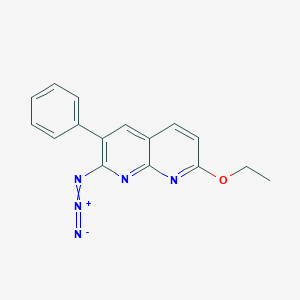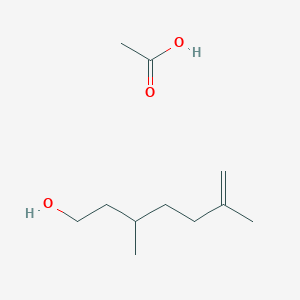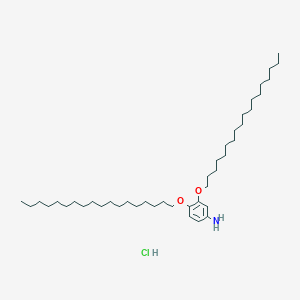
3,4-Dioctadecoxyaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dioctadecoxyaniline;hydrochloride is a chemical compound with the molecular formula C42H80ClNO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with octadecoxy groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dioctadecoxyaniline;hydrochloride typically involves the reaction of aniline with octadecoxy groups under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with octadecoxy halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for its applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dioctadecoxyaniline;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the octadecoxy groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
3,4-Dioctadecoxyaniline;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of 3,4-Dioctadecoxyaniline;hydrochloride involves its interaction with specific molecular targets. The compound can insert itself into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and in the development of drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dioctadecoxybenzene: Similar structure but lacks the amine group.
3,4-Dioctadecoxyphenol: Contains a hydroxyl group instead of an amine group.
3,4-Dioctadecoxyaniline: The base compound without the hydrochloride group.
Uniqueness
3,4-Dioctadecoxyaniline;hydrochloride is unique due to the presence of both octadecoxy groups and the amine group, which confer specific chemical properties such as amphiphilicity and reactivity towards various chemical reagents. This makes it particularly valuable in applications requiring specific interactions with lipid membranes and in synthetic chemistry.
Propriétés
Numéro CAS |
62950-64-5 |
|---|---|
Formule moléculaire |
C42H80ClNO2 |
Poids moléculaire |
666.5 g/mol |
Nom IUPAC |
3,4-dioctadecoxyaniline;hydrochloride |
InChI |
InChI=1S/C42H79NO2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-44-41-36-35-40(43)39-42(41)45-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39H,3-34,37-38,43H2,1-2H3;1H |
Clé InChI |
JRXWAIPIQQMAEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)N)OCCCCCCCCCCCCCCCCCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
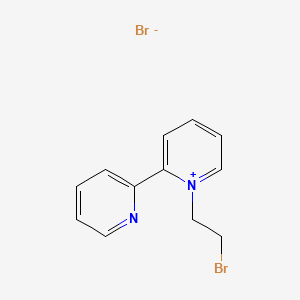
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
